Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate is an organoboron compound characterized by its unique molecular structure and reactivity. With the molecular formula and a molecular weight of approximately 282.16 g/mol, this compound is notable for its trifluoroborate group, which enhances its stability and reactivity in various chemical processes . It is classified under organotrifluoroborates, a subclass of organoboron compounds that are widely used in organic synthesis, particularly in cross-coupling reactions.
The synthesis of potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate typically involves the reaction of 4-(1-methy-4-piperazinyl)phenylboronic acid with potassium bifluoride in an appropriate solvent. This reaction can be performed under mild conditions, often at room temperature, to yield the desired product after purification .
The molecular structure of potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate features a phenyl ring substituted with a piperazine moiety and a trifluoroborate group. The presence of the trifluoroborate enhances its electrophilic character, making it suitable for various coupling reactions.
[B-](C1=CC=C(C=C1)N2CCN(CC2)C)(F)(F)F.[K+]
Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate is primarily utilized in:
The primary mechanism of action for potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate occurs during the Suzuki-Miyaura cross-coupling reaction.
The effectiveness of this mechanism is influenced by factors such as temperature, solvent choice, and the nature of the substrates involved in the reaction .
Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate is extensively used in scientific research, particularly in:
This compound exemplifies the versatility of organotrifluoroborates in modern synthetic chemistry, contributing significantly to advancements in organic synthesis methodologies.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: